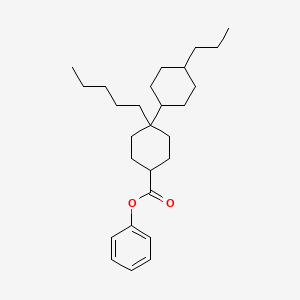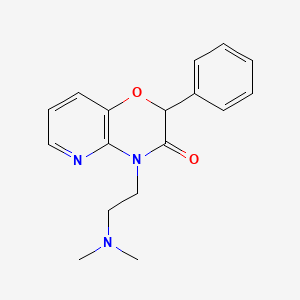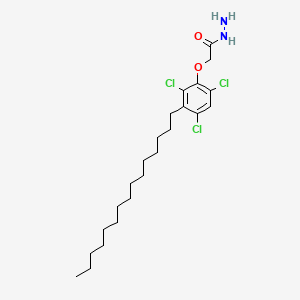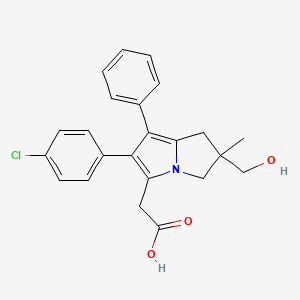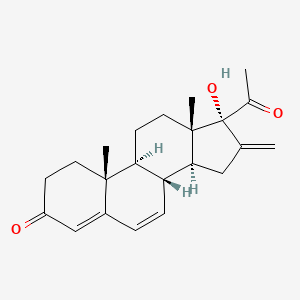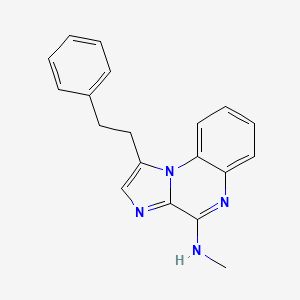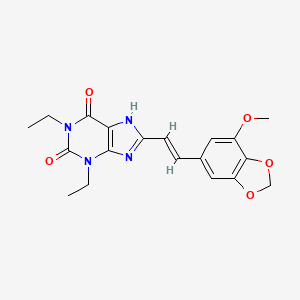
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-ジエチル-8-(3-メトキシ-4,5-メチレンジオキシスチリル)キサンチンは、キサンチンファミリーに属する合成化合物です。キサンチンは、さまざまな植物に一般的に見られるアルカロイドのグループであり、中枢神経系に対する刺激作用で知られています。この特定の化合物は、スチリル部分に結合したメトキシ基とメチレンジオキシ基を含む独自の化学構造によって特徴付けられます。
準備方法
合成経路と反応条件
(E)-1,3-ジエチル-8-(3-メトキシ-4,5-メチレンジオキシスチリル)キサンチンの合成は、通常、複数のステップを含みます。
出発物質: 合成は、1,3-ジエチルキサンチンや3-メトキシ-4,5-メチレンジオキシベンズアルデヒドなどの市販されている出発物質から始まります。
縮合反応: 重要なステップは、1,3-ジエチルキサンチンと3-メトキシ-4,5-メチレンジオキシベンズアルデヒドを塩基性条件下で縮合反応させて、スチリル誘導体を生成することです。
精製: 粗生成物は、再結晶化やカラムクロマトグラフィーなどの技術を使用して精製され、高純度の最終化合物が得られます。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するための合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、自動合成、スケーラブルな精製方法の使用が含まれる場合があります。
化学反応の分析
反応の種類
(E)-1,3-ジエチル-8-(3-メトキシ-4,5-メチレンジオキシスチリル)キサンチンは、次のものを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するキノンまたは他の酸化誘導体を生成するために酸化される可能性があります。
還元: 還元反応は、スチリル部分を飽和アルキル鎖に変換できます。
置換: メトキシ基とメチレンジオキシ基は、適切な条件下で他の官能基と置換できます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元剤: 水素化ホウ素ナトリウム (NaBH4) と水素化アルミニウムリチウム (LiAlH4) は、典型的な還元剤です。
置換試薬: ハロゲン化剤と求核剤は、置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノンが生成される場合があり、還元により飽和誘導体が生成される場合があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、生物系に対する潜在的な影響について研究されています。
医学: 抗炎症作用や神経保護作用など、潜在的な治療効果について調査されています。
産業: 新素材の開発や、産業プロセスにおける化学中間体として利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
作用機序
(E)-1,3-ジエチル-8-(3-メトキシ-4,5-メチレンジオキシスチリル)キサンチンの作用機序には、特定の分子標的との相互作用が含まれます。
分子標的: この化合物は、受容体や酵素に結合して、その活性を調節する可能性があります。
関連する経路: 神経伝達、炎症、または細胞代謝に関連するシグナル伝達経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
カフェイン: 刺激作用で知られるもう1つのキサンチン誘導体です。
テオフィリン: 気道疾患の治療における気管支拡張薬として使用されています。
テオブロミン: カカオやチョコレートに含まれ、軽い刺激作用があります。
独自性
(E)-1,3-ジエチル-8-(3-メトキシ-4,5-メチレンジオキシスチリル)キサンチンは、他のキサンチン誘導体と比較して、独自の物理的および化学的特性を与える特定の化学構造のためにユニークです。メトキシ基とメチレンジオキシ基は、追加の生物学的活性を付与するか、分子標的との相互作用を強化する可能性があります。
類似化合物との比較
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant properties.
Uniqueness
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties compared to other xanthine derivatives. Its methoxy and methylenedioxy groups may confer additional biological activities or enhance its interaction with molecular targets.
特性
CAS番号 |
155271-99-1 |
|---|---|
分子式 |
C19H20N4O5 |
分子量 |
384.4 g/mol |
IUPAC名 |
1,3-diethyl-8-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H20N4O5/c1-4-22-17-15(18(24)23(5-2)19(22)25)20-14(21-17)7-6-11-8-12(26-3)16-13(9-11)27-10-28-16/h6-9H,4-5,10H2,1-3H3,(H,20,21)/b7-6+ |
InChIキー |
AURWBIGAQFCFKK-VOTSOKGWSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC4=C(C(=C3)OC)OCO4 |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B12741327.png)

